molecular formula C22H17N3O6S B4291927 (3Z)-1-(4-METHYLBENZENESULFONYL)-4,6-DINITRO-3-(PHENYLMETHYLIDENE)-2,3-DIHYDRO-1H-INDOLE

(3Z)-1-(4-METHYLBENZENESULFONYL)-4,6-DINITRO-3-(PHENYLMETHYLIDENE)-2,3-DIHYDRO-1H-INDOLE

Cat. No.: B4291927
M. Wt: 451.5 g/mol
InChI Key: OMXOOXKWYGZUDI-GZTJUZNOSA-N
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Description

3-Benzylidene-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline is an organic compound with the molecular formula C22H17N3O6S It is characterized by its complex structure, which includes benzylidene, sulfonyl, and dinitro groups attached to an indoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-1-(4-METHYLBENZENESULFONYL)-4,6-DINITRO-3-(PHENYLMETHYLIDENE)-2,3-DIHYDRO-1H-INDOLE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indoline Core: The indoline core can be synthesized through a cyclization reaction of an appropriate precursor.

    Introduction of the Benzylidene Group: The benzylidene group is introduced through a condensation reaction with benzaldehyde.

    Sulfonylation: The sulfonyl group is added using a sulfonyl chloride reagent under basic conditions.

    Nitration: The dinitro groups are introduced through a nitration reaction using a mixture of concentrated nitric and sulfuric acids.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Benzylidene-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro oxides.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted indoline derivatives.

Scientific Research Applications

3-Benzylidene-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of (3Z)-1-(4-METHYLBENZENESULFONYL)-4,6-DINITRO-3-(PHENYLMETHYLIDENE)-2,3-DIHYDRO-1H-INDOLE involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:

    Molecular Targets: Binding to specific enzymes or receptors, altering their activity.

    Pathways Involved: Modulation of signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Similar Compounds

    3-Benzylidene-1-[(4-methylphenyl)sulfonyl]-4-nitroindoline: Similar structure but with one less nitro group.

    3-Benzylidene-1-[(4-methylphenyl)sulfonyl]-4,6-diaminoindoline: Similar structure but with amino groups instead of nitro groups.

Uniqueness

3-Benzylidene-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline is unique due to the presence of both benzylidene and dinitro groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(3Z)-3-benzylidene-1-(4-methylphenyl)sulfonyl-4,6-dinitro-2H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O6S/c1-15-7-9-19(10-8-15)32(30,31)23-14-17(11-16-5-3-2-4-6-16)22-20(23)12-18(24(26)27)13-21(22)25(28)29/h2-13H,14H2,1H3/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMXOOXKWYGZUDI-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(=CC3=CC=CC=C3)C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C/C(=C\C3=CC=CC=C3)/C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3Z)-1-(4-METHYLBENZENESULFONYL)-4,6-DINITRO-3-(PHENYLMETHYLIDENE)-2,3-DIHYDRO-1H-INDOLE
Reactant of Route 2
Reactant of Route 2
(3Z)-1-(4-METHYLBENZENESULFONYL)-4,6-DINITRO-3-(PHENYLMETHYLIDENE)-2,3-DIHYDRO-1H-INDOLE
Reactant of Route 3
Reactant of Route 3
(3Z)-1-(4-METHYLBENZENESULFONYL)-4,6-DINITRO-3-(PHENYLMETHYLIDENE)-2,3-DIHYDRO-1H-INDOLE
Reactant of Route 4
Reactant of Route 4
(3Z)-1-(4-METHYLBENZENESULFONYL)-4,6-DINITRO-3-(PHENYLMETHYLIDENE)-2,3-DIHYDRO-1H-INDOLE
Reactant of Route 5
Reactant of Route 5
(3Z)-1-(4-METHYLBENZENESULFONYL)-4,6-DINITRO-3-(PHENYLMETHYLIDENE)-2,3-DIHYDRO-1H-INDOLE
Reactant of Route 6
Reactant of Route 6
(3Z)-1-(4-METHYLBENZENESULFONYL)-4,6-DINITRO-3-(PHENYLMETHYLIDENE)-2,3-DIHYDRO-1H-INDOLE

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